molecular formula C10H11FN2O4S B8757066 4-(2-Fluoro-4-nitrophenyl)-1lambda~6~,4-thiazinane-1,1-dione CAS No. 922142-73-2

4-(2-Fluoro-4-nitrophenyl)-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B8757066
CAS No.: 922142-73-2
M. Wt: 274.27 g/mol
InChI Key: CVPDHFRVCRDJJI-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-nitrophenyl)-1lambda~6~,4-thiazinane-1,1-dione is a useful research compound. Its molecular formula is C10H11FN2O4S and its molecular weight is 274.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

922142-73-2

Molecular Formula

C10H11FN2O4S

Molecular Weight

274.27 g/mol

IUPAC Name

4-(2-fluoro-4-nitrophenyl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C10H11FN2O4S/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-18(16,17)6-4-12/h1-2,7H,3-6H2

InChI Key

CVPDHFRVCRDJJI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of K2CO3 (5.53 g, 40 mmol) and 1,1-dioxo-thio-morpholinehydrochloride (3.60 g, 21 mmol) in DMSO (50 mL) was added 3,4-difluoronitrobenzene (3.18 g, 20 mmol). The reaction was heated at 100° C. for 12 h. The mixture was diluted with water (150 mL) and extracted with CH2Cl2 (100 mL×2). The combined organic phases were dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a yellow solid (6.04 g, 70%).
Name
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
70%

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